molecular formula C8H4F3NaO2 B11719110 Sodium 2,4,5-trifluorophenylacetate CAS No. 1980063-39-5

Sodium 2,4,5-trifluorophenylacetate

Cat. No.: B11719110
CAS No.: 1980063-39-5
M. Wt: 212.10 g/mol
InChI Key: OZYTVBHOGHMSLS-UHFFFAOYSA-M
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Description

Sodium 2,4,5-trifluorophenylacetate is a chemical compound with the molecular formula C8H4F3O2.Na. It is a sodium salt derivative of 2,4,5-trifluorophenylacetic acid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-trifluorophenylacetic acid, a precursor to Sodium 2,4,5-trifluorophenylacetate, involves several steps:

    Reaction of raw materials: A quaternary ammonium salt catalyst, sulfolane, and potassium fluoride are reacted to obtain a first intermediate.

    Hydrogenation catalytic reaction: The first intermediate undergoes hydrogenation to form a second intermediate.

    Salifying and diazotization reaction: The second intermediate reacts with a fluorinating reagent to form a salt, which is then quenched and subjected to diazotization with sodium nitrite to obtain a diazonium salt.

    High-temperature cracking: The diazonium salt is cracked at high temperatures to produce 2,4,5-trifluorotoluene.

    Halogenation, cyanation, and hydrolysis: The 2,4,5-trifluorotoluene undergoes these reactions to yield 2,4,5-trifluorophenylacetic acid

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The raw materials are chosen for their availability and cost-effectiveness, ensuring high yields at each step .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,5-trifluorophenylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Sodium 2,4,5-trifluorophenylacetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Sodium 2,4,5-trifluorophenylacetate involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

    Sodium 2,4,5-trifluorophenylacetate: C8H4F3O2.Na

    Sodium 2,4,6-trifluorophenylacetate: Similar structure but with a different fluorine atom arrangement.

    Sodium 3,4,5-trifluorophenylacetate: Another isomer with fluorine atoms in different positions.

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other isomers may not be as effective .

Properties

CAS No.

1980063-39-5

Molecular Formula

C8H4F3NaO2

Molecular Weight

212.10 g/mol

IUPAC Name

sodium;2-(2,4,5-trifluorophenyl)acetate

InChI

InChI=1S/C8H5F3O2.Na/c9-5-3-7(11)6(10)1-4(5)2-8(12)13;/h1,3H,2H2,(H,12,13);/q;+1/p-1

InChI Key

OZYTVBHOGHMSLS-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(=O)[O-].[Na+]

Origin of Product

United States

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